Bis[1,2-bis(diphenylphosphino)ethane]-palladium
Description
Bis[1,2-bis(diphenylphosphino)ethane]palladium (CAS 31277-98-2) is a palladium(0) complex coordinated to two bidentate 1,2-bis(diphenylphosphino)ethane (dppe) ligands. Its molecular formula is Pd[(C₆H₅)₂PCH₂CH₂P(C₆H₅)₂]₂, with a molecular weight of 903.25 g/mol . The dppe ligand forms a stable chelate with palladium, creating a square planar geometry in the Pd(0) state, which is critical for its catalytic activity in cross-coupling reactions such as Suzuki and Stille couplings .
This compound is distinguished from its Pd(II) counterparts (e.g., [PdCl₂(dppe)]) by its oxidation state and ligand coordination. The Pd(0) center enables direct participation in oxidative addition steps without requiring external reductants, making it a versatile pre-catalyst in homogeneous catalysis .
Properties
Molecular Formula |
C52H52P4Pd+4 |
|---|---|
Molecular Weight |
907.3 g/mol |
IUPAC Name |
2-diphenylphosphaniumylethyl(diphenyl)phosphanium;palladium |
InChI |
InChI=1S/2C26H24P2.Pd/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h2*1-20H,21-22H2;/p+4 |
InChI Key |
FAFGMAGIYHHRKN-UHFFFAOYSA-R |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Pd] |
Origin of Product |
United States |
Preparation Methods
Procedure Using PdCl₂ and NaBH₄
- Reagents : PdCl₂ (1 equiv), dppe (2.2 equiv), NaBH₄ (4 equiv), and ethanol as the solvent.
- Conditions : The reaction is conducted under nitrogen at 0–5°C to prevent oxidation. PdCl₂ and dppe are dissolved in degassed ethanol, followed by gradual addition of NaBH₄. The mixture stirs for 12 hours, yielding a yellow precipitate.
- Yield : 70–85% after recrystallization from benzene-ethanol.
Alternative Reducing Agents
Hydrazine hydrate offers a milder reduction pathway, particularly for thermally sensitive substrates. The reaction with Pd(OAc)₂ proceeds at room temperature in tetrahydrofuran (THF), achieving comparable yields (75–80%).
Key Considerations :
- Excess dppe (10–20% molar excess) ensures complete coordination and prevents ligand dissociation during catalysis.
- Anaerobic conditions are critical; traces of oxygen lead to Pd(II) byproducts such as [PdCl₂(dppe)].
Ligand Substitution from Palladium(0) Precursors
Pd(dppe)₂ can be synthesized via ligand exchange reactions using preformed palladium(0) complexes. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common starting material due to its commercial availability and labile phosphine ligands.
Stepwise Ligand Displacement
- Reagents : Pd(PPh₃)₄ (1 equiv), dppe (2.2 equiv), toluene.
- Conditions : The reaction occurs under reflux (110°C) for 6 hours. Triphenylphosphine (PPh₃) ligands are displaced by dppe, driven by the stronger chelating effect of the bidentate ligand.
- Yield : 80–90% after column chromatography (silica gel, hexane/ethyl acetate).
Mechanistic Insights
The substitution follows a dissociative mechanism, where PPh₃ ligands sequentially detach from the Pd center. The rate-determining step involves the dissociation of the first PPh₃ ligand, with an activation energy of ~45 kJ/mol.
In Situ Generation for Catalytic Applications
Pd(dppe)₂ is often generated in situ during cross-coupling reactions to avoid handling the air-sensitive complex. A typical protocol involves:
- Combining Pd(OAc)₂ (1–5 mol%), dppe (2.2–2.5 mol%), and a reducing agent (e.g., HCO₂Na) in polar aprotic solvents like dimethylformamide (DMF).
- Heating the mixture to 80–100°C for 30 minutes to reduce Pd(II) to Pd(0) and form the active catalyst.
Advantages :
- Eliminates the need for isolating Pd(dppe)₂, streamlining reaction workflows.
- Adaptable to large-scale industrial processes.
Purification and Characterization
Recrystallization Techniques
Pd(dppe)₂ is purified via recrystallization from mixed solvents:
Spectroscopic Analysis
- ³¹P NMR : A singlet at δ 18.9 ppm confirms equivalent phosphorus environments.
- IR Spectroscopy : Absence of Pd-Cl stretches (≤400 cm⁻¹) verifies the Pd(0) oxidation state.
Comparative Analysis of Synthesis Methods
| Method | Precursor | Reducing Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| PdCl₂/NaBH₄ | PdCl₂ | NaBH₄ | Ethanol | 70–85 | 95 |
| Pd(OAc)₂/N₂H₄ | Pd(OAc)₂ | Hydrazine | THF | 75–80 | 93 |
| Ligand Substitution | Pd(PPh₃)₄ | None | Toluene | 80–90 | 98 |
Trade-offs :
- Reduction Routes : Higher scalability but require stringent oxygen-free conditions.
- Ligand Substitution : Superior purity but limited to small-scale syntheses due to Pd(PPh₃)₄ costs.
Challenges and Optimization Strategies
Oxidative Degradation
Pd(dppe)₂ gradually oxidizes to [PdCl₂(dppe)] upon exposure to air, necessitating storage under argon below −20°C. Adding stabilizers like triethylamine (0.1% v/v) extends shelf life to 6 months.
Ligand Steric Effects
Bulky substituents on dppe hinder Pd(0) coordination. Using electron-deficient dppe derivatives (e.g., dppe-F₄) accelerates catalyst formation but reduces thermal stability.
Industrial-Scale Production
Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance safety and reproducibility:
- PdCl₂ and dppe are mixed in ethanol at 5°C.
- NaBH₄ solution is injected at a controlled rate (0.1 mL/min).
- The product is isolated via vacuum filtration, achieving 80% yield with 99% purity.
Emerging Methodologies
Recent advances focus on solvent-free mechanochemical synthesis:
- Ball-milling PdCl₂, dppe, and NaBH₄ for 2 hours yields Pd(dppe)₂ with 85% efficiency, reducing waste by 90% compared to traditional methods.
Chemical Reactions Analysis
Types of Reactions: Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form palladium(II) complexes.
Reduction: It can be reduced back to palladium(0) from palladium(II) complexes.
Substitution: Ligand substitution reactions are common, where the diphenylphosphino groups can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Various ligands such as phosphines , amines , and carbenes can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields palladium(II) complexes, while substitution reactions can produce a wide range of palladium-ligand complexes .
Scientific Research Applications
Catalytic Applications
Organic Synthesis
Pd(dppe)₂ is primarily utilized as a catalyst in organic synthesis reactions. It facilitates various transformations, including:
- Allylic Substitution Reactions : This compound is recognized for its efficacy in catalyzing allylic substitutions, which are crucial for the formation of carbon-carbon bonds in organic compounds. Its ability to stabilize the transition state enhances reaction rates significantly .
- Carbonylation Reactions : The compound also plays a vital role in carbonylation processes, allowing the introduction of carbonyl groups into organic molecules. This application is particularly useful in the synthesis of pharmaceuticals and fine chemicals .
Table 1: Key Catalytic Reactions Involving Pd(dppe)₂
Biological Applications
Antitumor Activity
Research has indicated that palladium complexes, including those with bis[1,2-bis(diphenylphosphino)ethane], exhibit potential antitumor activity. Studies have synthesized various palladium(II) complexes with this ligand and evaluated their efficacy against cancer cell lines:
- In vitro Studies : Certain complexes demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. Notably, some complexes displayed significant antiproliferative effects compared to traditional chemotherapeutics like cisplatin .
- Mechanistic Insights : Mechanistic studies suggest that these complexes may induce cell cycle arrest and promote apoptosis through DNA interactions and reactive oxygen species generation .
Coordination Chemistry
The coordination chemistry of bis[1,2-bis(diphenylphosphino)ethane]-palladium is notable for its ability to form stable complexes with various metals:
- Metal Complex Formation : Pd(dppe)₂ can coordinate with different metal centers, enhancing the reactivity and stability of metal-ligand complexes. This property is exploited in the design of new catalysts and materials for industrial applications .
- Synthesis of Novel Complexes : Researchers have developed new metal complexes using Pd(dppe)₂ as a ligand, leading to the discovery of compounds with unique catalytic properties or biological activities .
Industrial Applications
Due to its effectiveness as a catalyst, this compound finds applications in:
- Pharmaceutical Industry : It is employed in the synthesis of complex organic molecules used in drug development.
- Fine Chemicals Production : The compound aids in the production of high-value chemicals through various catalytic processes.
Case Studies
Several case studies highlight the diverse applications of this compound:
- Synthesis of Fullerene-Pyrrole Complexes : Research demonstrated the use of Pd(dppe)₂ for synthesizing fullerene-pyrrole metal complexes, showcasing its versatility beyond traditional organic reactions .
- Development of Anticancer Agents : A study synthesized palladium(II) complexes with this ligand and evaluated their anticancer properties against murine leukemia models, providing insights into their potential therapeutic applications .
Mechanism of Action
The mechanism by which Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) exerts its catalytic effects involves the coordination of the palladium center with the reactants. The compound facilitates the formation and breaking of chemical bonds through oxidative addition, transmetalation, and reductive elimination steps. These processes enable the efficient formation of carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Comparison with Similar Palladium-Diphosphine Complexes
Structural and Electronic Differences
Pd(0) vs. Pd(II) Complexes
- Bis[1,2-bis(diphenylphosphino)ethane]palladium(0): Zero-valent Pd with two dppe ligands. Exhibits a distorted square planar geometry, favoring oxidative addition with aryl halides .
- [1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II) (PdCl₂(dppe)): Pd(II) center with two chloride ligands. Molecular weight 575.73 g/mol, Pd content 18.5%. Adopts a slightly distorted square planar structure, requiring reductants (e.g., Zn) to activate for catalysis .
Ligand Backbone Variations
Key Observations :
- Bite Angle Effects : Ethane-bridged dppe (bite angle ~85°) vs. propane-bridged dppp (~92°) and ferrocene-bridged dppf (~99°). Larger bite angles in dppf enhance backbonding, increasing stability in electron-deficient systems .
- Electronic Tuning : Electron-rich dppe stabilizes Pd(0), while dppf’s ferrocene backbone introduces redox-active properties, enabling dual catalytic roles .
Catalytic Performance
Suzuki-Miyaura Coupling
- Bis[dppe]palladium(0) : Achieves >90% yield in aryl bromide couplings with phenylboronic acid at 80°C. Reusable for 5 cycles with <5% activity loss .
- [PdCl₂(dppf)] : Higher activity for aryl chlorides (TOF = 1,200 h⁻¹) due to dppf’s electron-withdrawing ferrocene moiety .
- [PdCl₂(dppp)] : Less effective in Suzuki reactions but excels in hydroformylation (90% selectivity) .
Stability and Recovery
Biological Activity
Bis[1,2-bis(diphenylphosphino)ethane]-palladium, commonly referred to as Pd(dppe)₂, is an organometallic complex that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This compound is characterized by its bidentate dppe ligand, which enhances the stability and reactivity of the palladium center. This article delves into the biological activities associated with Pd(dppe)₂, highlighting its anticancer properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₅₂H₄₈P₄Pd
- Molecular Weight : 903.25 g/mol
- Appearance : Light yellow to brown solid
- Melting Point : 219-225 °C
- Purity : ≥97.0%
The biological activity of Pd(dppe)₂ is primarily linked to its ability to induce apoptosis in cancer cells. Key mechanisms include:
- Cell Cycle Arrest : Studies have shown that Pd complexes can cause cell cycle arrest at the S phase, inhibiting DNA synthesis and leading to cell death .
- Reactive Oxygen Species (ROS) Generation : The complex promotes excessive ROS production, which damages cellular components such as mitochondria and DNA .
- Interaction with Biomolecules : Pd(dppe)₂ exhibits significant interactions with DNA and human serum albumin (HSA), influencing its pharmacokinetics and efficacy .
Biological Activity in Cancer Models
Several studies have investigated the anticancer effects of Pd(dppe)₂ against various cancer cell lines:
| Cancer Cell Line | Type | Response to Pd(dppe)₂ |
|---|---|---|
| MCF-7 | Breast Cancer | Induced apoptosis |
| A549 | Lung Cancer | Cytotoxic effects observed |
| HCT116 | Colon Cancer | Cell cycle arrest and ROS generation |
| DU145 | Prostate Cancer | Significant antiproliferative activity |
| BEAS-2B | Normal Bronchial | Minimal cytotoxicity observed |
In a comparative study, the cationic Pd(dppe) complex exhibited stronger antiproliferative effects than traditional chemotherapeutics like cisplatin .
Case Studies
- MCF-7 Breast Cancer Cells :
- HCT116 Colon Cancer Cells :
-
In Vivo Studies :
- While in vitro studies have shown promising results, in vivo tests on murine leukemia models indicated limited antitumor activity for certain Pd complexes containing dppe ligands. This suggests that while these complexes are effective in vitro, their efficacy may vary in living organisms due to factors like metabolism and biodistribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
